molecular formula C8H7NO B3422438 Benzyl isocyanate CAS No. 25550-57-6

Benzyl isocyanate

Cat. No.: B3422438
CAS No.: 25550-57-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Description

Benzyl isocyanate (CAS Number: 3173-56-6) is a colorless to pale yellow liquid . It has a molecular formula of C8H7NO and a molecular weight of 133.15 . It is used as a protected ammonia equivalent in the stereo selective ring-opening of chiral 2,3-epoxy alcohols . It also inhibits the formation of benzo[a]pyrene (BP)-DNA adduct and possesses chemopreventive properties .


Synthesis Analysis

This compound can be synthesized from benzyl azide . Other methods of synthesis include the reaction of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the thermal decomposition of carbamates .


Molecular Structure Analysis

The molecular structure of this compound can be represented as O=C=NCc1ccccc1 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it can react with water and other small molecules like alcohols and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . It can also be preferentially oxidized on the electrode surface to form a stable and uniform protective film .


Physical And Chemical Properties Analysis

This compound is a flammable liquid with a boiling point of 110-111°C at 40 mmHg . It has a refractive index of n20/D 1.526 (lit.) and a density of 1.078 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action of Benzyl isocyanate involves its use as a protected ammonia equivalent in the stereo selective ring-opening of chiral 2,3-epoxy alcohols . The key step in the sequence involves intramolecular cyclization of the carbamate intermediate .

Safety and Hazards

Benzyl isocyanate is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

Benzyl isocyanate has been investigated as an electrolyte additive to enhance electrode/electrolyte intercalation stability in lithium-ion batteries . The results demonstrate that it can be preferentially oxidized on the electrode surface to form a stable and uniform protective film, which reduces the interfacial impedance and thus improves the cycling stability of the cell . This suggests potential future applications of this compound in the field of energy storage . Additionally, there is ongoing research into the production of bio-based isocyanates, which could potentially include this compound .

Properties

IUPAC Name

isocyanatomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLNVZZTACNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863116
Record name Benzyl isocyanate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3173-56-6, 25550-57-6
Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name Benzene, isocyanatomethyl-
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Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name BENZYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Name
sodium cyanate
Quantity
75 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl isocyanate
Reactant of Route 2
Reactant of Route 2
Benzyl isocyanate
Reactant of Route 3
Reactant of Route 3
Benzyl isocyanate
Reactant of Route 4
Reactant of Route 4
Benzyl isocyanate
Reactant of Route 5
Benzyl isocyanate
Reactant of Route 6
Reactant of Route 6
Benzyl isocyanate

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